4,6-Dibromonicotinamide
Description
4,6-Dibromonicotinamide is a halogenated pyridine derivative featuring bromine atoms at the 4- and 6-positions of the pyridine ring and an amide functional group at the 3-position.
4,6-Dibromonicotinic acid is recognized for its dual bromination, enabling selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex molecular frameworks in pharmaceuticals and agrochemicals . The amide derivative (this compound) likely inherits similar reactivity but with altered solubility and hydrogen-bonding capabilities due to the amide moiety.
Properties
Molecular Formula |
C6H4Br2N2O |
|---|---|
Molecular Weight |
279.92g/mol |
IUPAC Name |
4,6-dibromopyridine-3-carboxamide |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11) |
InChI Key |
ARHWMUXEGUOMIC-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CN=C1Br)C(=O)N)Br |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Compounds for Comparison :
4,6-Dichloronicotinamide
4,6-Dibromonicotinic Acid
Other Halogenated Pyridine Derivatives
Notes:
- Bromine’s larger atomic size and polarizability compared to chlorine enhance the reactivity of this compound in cross-coupling reactions, making it preferable for constructing bioactive molecules .
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